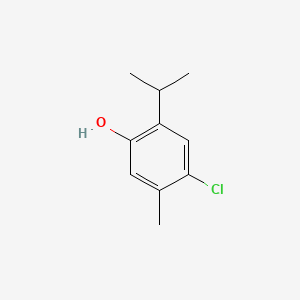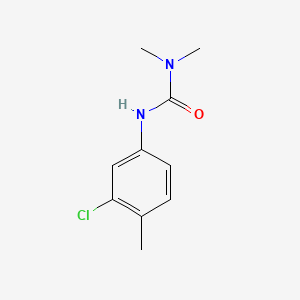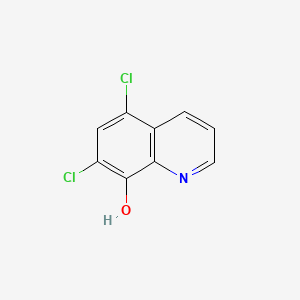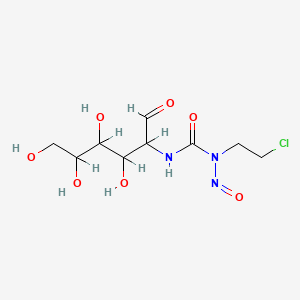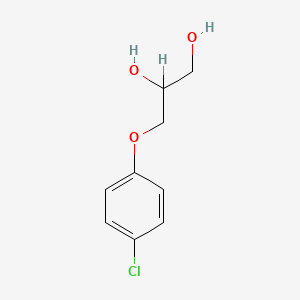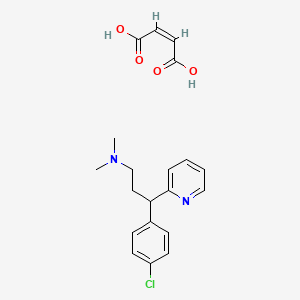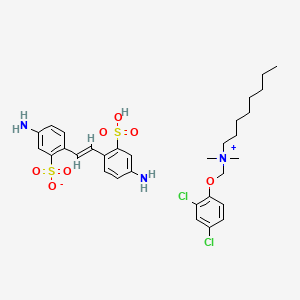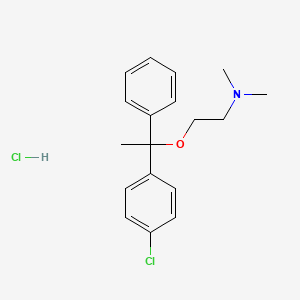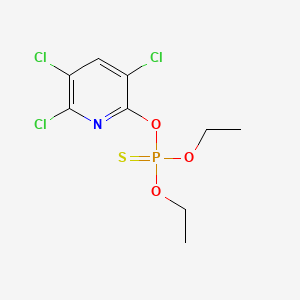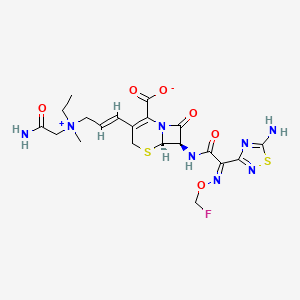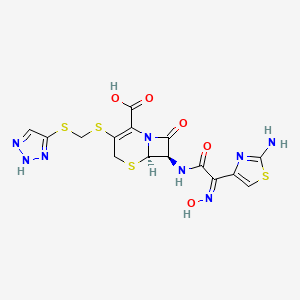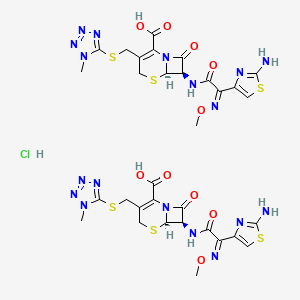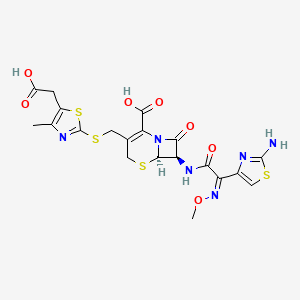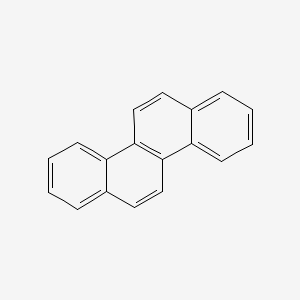
Chrysene
Overview
Description
Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₂. It consists of four fused benzene rings arranged in a unique configuration that imparts significant chemical and physical properties. This compound is a natural constituent of coal tar and is also found in creosote. It is known for its stability due to resonance and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans" .
Mechanism of Action
Target of Action
Chrysene is a high molecular weight (HMW), polycyclic aromatic hydrocarbon (PAH) that consists of four fused benzene rings . It primarily targets the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor . AhR plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons, which include several PAHs.
Mode of Action
This compound interacts with its target, AhR, leading to changes at the molecular level. It has been shown to induce hepatic mRNA levels of CYP1A1 and CYP1A2 in AhR positive mice . These enzymes are part of the cytochrome P450 family, which plays a key role in the metabolism of xenobiotics. Furthermore, this compound has been found to interact with DNA through an intercalating mode , leading to the formation of a stable complex between this compound and DNA .
Biochemical Pathways
The interaction of this compound with DNA and AhR affects several biochemical pathways. The activation of AhR leads to the induction of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of xenobiotics . On the other hand, the intercalation of this compound into DNA can potentially disrupt normal DNA functions and lead to mutations . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that this compound is a solid at room temperature with very low volatility . It has very low solubility in water, which means it will volatilize slowly once dissolved and adsorbs very strongly to organic matter . This suggests that this compound could have low bioavailability due to its poor solubility and strong adsorption to organic matter.
Result of Action
The interaction of this compound with its targets can lead to various molecular and cellular effects. The induction of CYP1A1 and CYP1A2 enzymes can lead to the metabolism of various xenobiotics . The intercalation of this compound into DNA can potentially lead to DNA damage and mutations . Moreover, this compound is suspected to be a human carcinogen, and some evidence suggests that it causes cancer in laboratory animals .
Action Environment
The action of this compound can be influenced by various environmental factors. Moreover, certain substances like peptone, ammonium nitrate, and sodium succinate can enhance the this compound degradation rate during the first 24 hours of experimentation . The degradation of this compound is inhibited by mercury, even at lower concentrations .
Biochemical Analysis
Biochemical Properties
Chrysene interacts with various enzymes and proteins in biochemical reactions. For instance, Bacillus halotolerans and Achromobacter aegrifaciens have been identified as this compound-degrading microorganisms . These bacteria use enzymes like laccase and catechol 1,2 dioxygenase for this compound degradation .
Cellular Effects
This compound’s impact on cells is primarily observed in its degradation process. The degradation of this compound by Bacillus halotolerans and Achromobacter aegrifaciens influences cellular function, including changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. In the degradation process, enzymes like laccase and catechol 1,2 dioxygenase are activated, leading to the breakdown of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, Bacillus halotolerans exhibited 90% this compound degradation on the sixth day under optimum conditions . Similarly, Achromobacter aegrifaciens showed an 86% degradation of this compound on day 7 .
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes like laccase and catechol 1,2 dioxygenase. These enzymes play a crucial role in the degradation of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated through its interaction with various enzymes during its degradation process .
Subcellular Localization
Its presence and degradation in bacterial cells suggest that it may be localized in specific compartments where the degradation enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is primarily used in research settings.
Industrial Production Methods: Commercially, chrysene is often isolated from coal tar, a by-product of the carbonization (heating) of coal . This method involves the extraction and purification of this compound from the complex mixture of compounds present in coal tar.
Chemical Reactions Analysis
Types of Reactions: Chrysene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chrysenequinone.
Reduction: Reduction of this compound can yield tetrahydrothis compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Chrysenequinone
Reduction: Tetrahydrothis compound
Substitution: Halogenated or nitrated this compound derivatives
Scientific Research Applications
Chrysene is pivotal in various scientific research applications, including:
Chemistry: Used as a reference compound in the study of PAHs and their behavior.
Biology: Investigated for its potential carcinogenic effects and interactions with biological systems.
Medicine: Derivatives of this compound, such as crisnatol, are explored for their potential use in cancer treatment.
Industry: Utilized in dye production, metallurgy, and plastics for its thermal properties.
Comparison with Similar Compounds
Chrysene is compared with other polycyclic aromatic hydrocarbons such as:
- Pyrene
- Tetracene
- Triphenylene
Uniqueness: this compound’s unique configuration of four fused benzene rings and its stability due to resonance distinguish it from other PAHs. While pyrene, tetracene, and triphenylene also have multiple benzene rings, their arrangements and properties differ, making this compound a distinct compound in terms of its chemical behavior and applications .
Properties
IUPAC Name |
chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECIBYCCFPHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Record name | CHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHRYSENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022432 | |
| Record name | Chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals., Crystals derived from distillation of coal tar; [Hawley], COLOURLESS-TO-BEIGE CRYSTALS OR POWDER., Crystalline solid. | |
| Record name | CHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chrysene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/368 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHRYSENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHRYSENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/314 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
838 °F at 760 mmHg (NTP, 1992), 448 °C, 838 °F | |
| Record name | CHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHRYSENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHRYSENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHRYSENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/314 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insoluble. (0.0018mg/kg) (NTP, 1992), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L, Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene, Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid., Solubility in water: very poor | |
| Record name | CHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHRYSENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHRYSENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.274 g/cu cm at 20 °C, 1.3 g/cm³, 1.274 | |
| Record name | CHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHRYSENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHRYSENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHRYSENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/314 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
Vapor pressure: 6.3X10-7 mm Hg, 6.23X10-9 mm Hg at 25 °C | |
| Record name | CHRYSENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red blue fluorescent orthorhombic plates from benzene, acetic acid, Orthorhombic bipyramidal plates from benzene, Colorless platelets with blue fluorescence | |
CAS No. |
218-01-9, 65777-08-4 | |
| Record name | CHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000218019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065777084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHRYSENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chrysene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084HCM49PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHRYSENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHRYSENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/314 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
489 °F (NTP, 1992), 255 °C, Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C), 254 - 256 °C, 489 °F | |
| Record name | CHRYSENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10875 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHRYSENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHRYSENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHRYSENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/314 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key metabolic pathways of Chrysene in biological systems?
A1: this compound is primarily metabolized via ring oxidation, leading to the formation of dihydrodiols, such as trans-1,2-dihydro-1,2-dihydroxythis compound and trans-3,4-dihydroxy-3,4-dihydrothis compound. These metabolites can undergo further oxidation to form highly reactive diol epoxides, which are capable of interacting with DNA and initiating carcinogenic processes [, , , , ].
Q2: How does the stereochemistry of this compound metabolites influence their biological activity?
A2: Research indicates a strong stereoselective effect in the metabolism and carcinogenicity of this compound. For instance, the (-)-[1R,2R]-enantiomer of this compound-1,2-dihydrodiol exhibits significantly higher tumor-initiating activity compared to its enantiomer [, ]. Similarly, the anti-diol-epoxide of this compound shows greater mutagenic potency than the syn-diol-epoxide [, ]. This highlights the importance of stereochemistry in determining the biological impact of this compound metabolites.
Q3: Which DNA bases are preferentially targeted by reactive this compound metabolites?
A3: While this compound diol epoxides generally bind to DNA, anti-5,6-dimethylthis compound-1,2-diol 3,4-epoxide exhibits a unique preference for deoxyadenosine residues. This characteristic is linked to the presence of sterically hindered bay or fjord regions within the molecule, influencing its interaction with DNA [].
Q4: What are the downstream effects of this compound-diol epoxide interaction with DNA?
A4: this compound-diol epoxides, especially those formed in the bay region, are highly reactive and can form covalent adducts with DNA [, , ]. These DNA adducts can lead to mutations in critical genes, including the tumor suppressor gene p53, contributing to the development of cancer [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C18H12, and its molecular weight is 228.29 g/mol.
Q6: How has computational chemistry been employed to study the structure and reactivity of this compound derivatives?
A6: Computational methods, particularly quantum mechanical calculations, have been instrumental in predicting the chemical reactivity of this compound diol epoxides. Studies have shown a strong correlation between calculated activation energies for carbocation formation and the experimentally determined half-lives of these metabolites [, ]. This highlights the utility of computational approaches in understanding the reactivity and stability of this compound derivatives.
Q7: How does the position of the nitro group influence the tumorigenicity of Nitrothis compound isomers?
A7: Research demonstrates that the position of the nitro group significantly affects the carcinogenicity of Nitrothis compound isomers. 6-Nitrothis compound (6-NC) exhibits potent lung and liver carcinogenicity in newborn mice, whereas 1-NC, 2-NC, and 3-NC demonstrate negligible tumorigenicity at comparable doses []. This indicates that nitro substitution at the 6-position of this compound is crucial for its carcinogenic potential.
Q8: How does the presence of a hydroxyl group at the 9-position affect the reactivity of this compound-1,2-diol-3,4-oxide?
A8: Studies on the mutagenicity of this compound derivatives in V79 cells revealed that the anti-9-hydroxythis compound-1,2-diol-3,4-epoxide (anti-triol-epoxide) exhibited greater potency than the anti-chrysene-1,2-diol-3,4-oxide (anti-diol-epoxide) []. This suggests that the presence of a phenolic OH-group at the 9-position enhances the chemical reactivity and mutagenic potential of the diol epoxide.
Q9: How do alkyl substitutions on the this compound molecule affect its tumor-initiating activity?
A9: Research indicates that specific alkyl substitutions on the this compound molecule can significantly modulate its tumor-initiating potential. For example, 5-methylthis compound demonstrates potent carcinogenicity, while 5,6-dimethylthis compound and 5,7-dimethylthis compound exhibit weak tumor-initiating activity on mouse skin [, ]. This highlights the crucial role of specific alkyl substituents in determining the carcinogenic potency of this compound derivatives.
Q10: What animal models have been used to study the carcinogenicity of this compound and its derivatives?
A10: The newborn mouse model has been extensively employed to investigate the carcinogenic potential of this compound and its derivatives [, , ]. This model is particularly sensitive to PAH-induced tumorigenesis, allowing for the assessment of tumor incidence and multiplicity in various organs, including the lung and liver.
Q11: Which in vitro assays have been used to assess the mutagenicity of this compound metabolites?
A11: Several in vitro assays have been employed to evaluate the mutagenic potential of this compound metabolites. These include the Ames test using Salmonella typhimurium strains (TA97, TA98, TA100, TA104) [, ], the SOS chromotest in Escherichia coli strain PQ37 [], and the 6-thioguanine resistance assay in V79 Chinese hamster cells [, , ].
Q12: What analytical techniques have been employed to identify and characterize this compound metabolites?
A13: A combination of analytical techniques has been utilized to identify and characterize this compound metabolites, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], nuclear magnetic resonance (NMR) spectroscopy [], and ultraviolet-visible (UV-Vis) spectroscopy [].
Q13: What are the major sources of this compound contamination in the environment?
A14: this compound is a common environmental pollutant primarily originating from incomplete combustion processes, such as those occurring in vehicle engines, industrial activities, and wildfires [, , ]. Its presence in soil and water raises concerns due to its potential to bioaccumulate in the food chain and pose risks to human and animal health [, , ].
Q14: How can microbial communities contribute to the bioremediation of this compound-contaminated environments?
A15: Several bacterial species, including Pseudomonas putida, Mycobacterium sp., Micrococcus varians, Bacillus coagulans, Rhodococcus sp., and Burkholderia sp., have demonstrated the capacity to degrade this compound [, , , ]. These microorganisms can utilize this compound as a sole source of carbon and energy, breaking it down into less harmful metabolites. This bioremediation potential makes them promising candidates for cleaning up PAH-contaminated sites.
Q15: What factors can influence the efficiency of this compound degradation by microorganisms?
A16: The efficiency of microbial this compound degradation is influenced by various factors, including the presence of other PAHs, nutrient availability, pH, temperature, and the presence of inhibitors. For instance, the presence of heavy metals like mercury can inhibit this compound degradation []. Conversely, the addition of surfactants like SDS can initially enhance degradation but may have inhibitory effects over time [].
Q16: How does 3-methylcholanthrene treatment affect this compound metabolism in brown bullhead fish?
A17: Studies on brown bullhead fish revealed that treatment with 3-methylcholanthrene (3-MC), a known inducer of cytochrome P450 enzymes, significantly increased the rate of this compound metabolism in liver microsomes []. This suggests that 3-MC induces specific cytochrome P450 isoforms involved in the biotransformation of this compound in this species.
Q17: What were some of the early findings that indicated the carcinogenic potential of this compound?
A18: Initial studies in the 1930s and 1940s revealed that this compound possessed weak carcinogenic activity in mice []. Subsequent research demonstrated its ability to induce tumors when administered in combination with oleic acid, further supporting its role as a carcinogen []. These early findings paved the way for more in-depth investigations into the carcinogenicity and mechanisms of action of this compound and related PAHs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


